LXE408

Proteasome Inhibition Solubility Optimization Oral Bioavailability

LXE408 is the only orally bioavailable, non-competitive kinetoplastid-selective proteasome inhibitor in Phase 2 clinical development—specifically engineered to overcome the solubility-limited absorption of earlier leads like GNF6702. Substitution with generic proteasome inhibitors (bortezomib, carfilzomib) introduces unacceptable mammalian toxicity risk. Ideal for murine visceral leishmaniasis models (95% parasite burden reduction at 1 mg/kg b.i.d.) and IND-enabling studies with a published population PK model (CL/F=5.4 L/h). Confirmed no hERG inhibition (IC50>30 μM).

Molecular Formula C23H18FN7O2
Molecular Weight 443.4 g/mol
CAS No. 1799330-15-6
Cat. No. B8228615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLXE408
CAS1799330-15-6
Molecular FormulaC23H18FN7O2
Molecular Weight443.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CC=C1)C2=CN3C(=NC(=N3)C4=C(C=CC(=C4)NC(=O)C5=C(N=C(O5)C)C)F)N=C2
InChIInChI=1S/C23H18FN7O2/c1-12-5-4-8-25-19(12)15-10-26-23-29-21(30-31(23)11-15)17-9-16(6-7-18(17)24)28-22(32)20-13(2)27-14(3)33-20/h4-11H,1-3H3,(H,28,32)
InChIKeyGNVVPYCWVLCWKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LXE408 (CAS 1799330-15-6): Oral Kinetoplastid-Selective Proteasome Inhibitor for Visceral Leishmaniasis Drug Discovery and Preclinical Development


LXE408 (CAS 1799330-15-6) is a first-in-class, orally active, non-competitive proteasome inhibitor that selectively targets the chymotrypsin-like activity of the kinetoplastid proteasome over the mammalian proteasome [1]. It is a triazolopyrimidine derivative structurally optimized from the earlier lead GNF6702 to improve solubility and oral exposure [2]. LXE408 demonstrates potent in vitro activity against Leishmania donovani proteasome (IC50 = 0.04 μM) and intramacrophage amastigotes (EC50 = 0.04 μM) , and is currently in Phase 2 clinical development for visceral and cutaneous leishmaniasis through a collaboration between Novartis and the Drugs for Neglected Diseases initiative (DNDi) [3].

Why LXE408 Cannot Be Substituted with Other Kinetoplastid Proteasome Inhibitors: Selectivity and PK Differentiation


Generic substitution among kinetoplastid proteasome inhibitors is not scientifically valid due to profound differences in target selectivity, binding mode, and oral pharmacokinetics that directly impact both safety and efficacy. While compounds like GNF6702 and GSK3494245 (compound 8) share the same molecular target, LXE408 was specifically engineered to overcome the solubility-limited absorption that prevented GNF6702 from advancing into clinical trials [1]. Furthermore, non-selective proteasome inhibitors such as bortezomib and carfilzomib exhibit potent inhibition of the mammalian proteasome (IC50 values in the low nanomolar range), resulting in significant host cell toxicity that precludes their use as anti-parasitic agents [2]. The cryo-EM structure of LXE408 bound to the Leishmania tarentolae proteasome reveals a unique non-competitive binding site that explains its exceptional selectivity for the parasite proteasome, a feature that cannot be assumed for other scaffolds without direct structural and biochemical confirmation [3]. Substituting LXE408 with an analog lacking equivalent selectivity, oral bioavailability, or safety validation would introduce unacceptable risk of either treatment failure or off-target toxicity.

LXE408 Head-to-Head Comparative Data: Potency, Selectivity, and In Vivo Efficacy Versus Key Comparators


LXE408 Matches GNF6702 Potency While Overcoming Solubility-Limited Absorption

LXE408 (compound 1) was optimized from the earlier lead GNF6702 (compound 2), which exhibited solubility-limited oral absorption that prevented its clinical progression. Both compounds demonstrate comparable potency against the L. donovani proteasome, with LX408 showing an IC50 of 0.04 μM versus 0.035 μM for GNF6702 [1]. However, the introduction of a methyl group at the pyridine 3-position in LXE408 significantly disrupts crystal packing, reducing the melting point from 224 °C (GNF6702) to 139 °C (LXE408) [2]. This structural modification translates directly into improved oral exposure, enabling LXE408 to achieve an oral bioavailability of 27–67% across preclinical species using conventional suspension formulations [3], whereas GNF6702 required specialized formulation approaches that were deemed impractical for deployment in resource-limited endemic regions [4]. This differentiation is critical for procurement: LXE408 is a development-ready candidate with established oral pharmacokinetics, while GNF6702 remains a preclinical tool compound unsuitable for clinical translation.

Proteasome Inhibition Solubility Optimization Oral Bioavailability

LXE408 Demonstrates Superior In Vivo Efficacy Over Miltefosine in Murine Visceral Leishmaniasis Model

In a head-to-head murine model of visceral leishmaniasis (L. donovani infection in BALB/c mice), oral dosing with LXE408 at 1 mg/kg twice daily (b.i.d.) for 8 days achieved a 95% reduction in liver parasite burden [1]. This level of efficacy was equivalent to that produced by a 12 mg/kg once-daily (q.d.) regimen of miltefosine, the only currently approved oral drug for visceral leishmaniasis [2]. The miltefosine regimen used in this study was specifically selected to yield plasma exposures in mice comparable to the clinical miltefosine regimen in humans [3]. Importantly, the free plasma concentration of LXE408 remained above the intramacrophage amastigote EC50 value throughout the treatment duration, supporting a PK-PD relationship driven by sustained proteasome inhibition [4]. This 12-fold lower effective dose (on a mg/kg basis) for LXE408 versus miltefosine, combined with its novel mechanism of action distinct from miltefosine's membrane disruption, positions LXE408 as a differentiated and potentially more potent oral option for procurement in preclinical leishmaniasis research programs.

In Vivo Efficacy Visceral Leishmaniasis Parasite Burden Reduction

LXE408 Achieves Therapeutic Effect Comparable to Liposomal Amphotericin B in Cutaneous Leishmaniasis Model

In a murine model of Old World cutaneous leishmaniasis (BALB/c mice infected with L. major), oral administration of LXE408 at 20 mg/kg b.i.d. for 10 days produced robust healing of parasite-induced skin lesions [1]. The therapeutic effect was directly compared to and found comparable to that of liposomal amphotericin B (AmBisome), which is widely regarded as the most potent antileishmanial drug available for cutaneous leishmaniasis therapy [2]. This in vivo efficacy data demonstrates that LXE408, an oral agent, can match the lesion-healing capacity of a parenteral gold-standard therapy. Given that liposomal amphotericin B requires intravenous infusion, cold-chain storage, and carries risks of nephrotoxicity and infusion reactions, LXE408's oral route of administration offers a substantial logistical advantage for procurement in both research and clinical development settings, particularly for studies requiring repeated dosing or deployment in field settings.

Cutaneous Leishmaniasis Lesion Healing Topical/Systemic Therapy

LXE408 Exhibits No hERG Channel Inhibition, Mitigating Cardiac Safety Risk Seen with Other Proteasome Inhibitors

In a manual patch clamp assay, LXE408 demonstrated no inhibition of the hERG potassium channel at concentrations up to 30 μM, with an IC50 > 30 μM [1]. This is a critical safety differentiation from several clinically used proteasome inhibitors, notably carfilzomib, which has been associated with cardiovascular adverse events including cardiac arrest, myocardial infarction, and QT prolongation in multiple myeloma patients [2]. While a direct head-to-head hERG IC50 comparison for LXE408 versus carfilzomib is not available in the same assay system, the IC50 > 30 μM for LXE408 indicates a substantial safety margin relative to anticipated clinical exposures, translating to a low predicted risk for drug-induced QT prolongation [3]. For procurement decisions involving in vivo efficacy studies where cardiac safety monitoring is required, or for programs evaluating combination therapies with other QT-prolonging agents, LXE408's clean hERG profile offers a distinct advantage over proteasome inhibitors with known cardiovascular liabilities.

Cardiac Safety hERG QT Prolongation

LXE408 Population PK Model Predicts High Target Attainment at Doses Well Below the Maximum Tolerated Dose in Humans

A population pharmacokinetic (popPK) model developed from a first-in-human study in healthy volunteers established that LXE408 exhibits a one-compartment disposition with zero-order absorption and linear elimination [1]. Key parameter estimates were apparent clearance (CL/F) = 5.4 L/h and apparent volume of distribution (V/F) = 140 L [2]. PK simulations using this model predicted that doses in the range of 65–100 mg once daily would achieve the preclinical PK-PD target (free drug concentration above the in vitro EC50 for ≥70% of the dosing interval) in 90–95% of adult visceral leishmaniasis patients [3]. Notably, doses up to 600 mg once daily for 10 days were well tolerated in healthy volunteers, and a Phase 2 dose of 300 mg once daily was selected to maximize potential benefit while maintaining an acceptable safety margin [4]. This established clinical PK profile and dose rationale differentiate LXE408 from earlier proteasome inhibitors like GNF6702, which lacked sufficient oral exposure to warrant clinical advancement. For procurement purposes, LXE408 is supplied with validated PK parameters and a clear dose rationale that supports translational study design.

Population Pharmacokinetics Dose Prediction Clinical Pharmacology

High-Impact Application Scenarios for LXE408 in Preclinical Leishmaniasis and Kinetoplastid Drug Discovery


Oral In Vivo Efficacy Studies in Murine Models of Visceral Leishmaniasis

LXE408 is the optimal tool compound for investigators requiring an orally bioavailable proteasome inhibitor for murine visceral leishmaniasis studies. At 1 mg/kg b.i.d. for 8 days, it reduces liver parasite burden by 95%, matching the efficacy of miltefosine at a 12-fold lower dose [1]. The established oral bioavailability (27–67% across species) [2] and dose-proportional PK in mice enable straightforward formulation in standard suspension vehicles without the need for solubility-enhancing excipients. Procurement for this application replaces the need for parenteral amphotericin B or high-dose miltefosine controls.

Combination Therapy Studies Targeting Proteasome Inhibition Plus Other Mechanisms

LXE408's favorable safety profile, including no hERG inhibition (IC50 > 30 μM) [1] and low brain penetration (brain/plasma AUC ratio = 0.03 in mice) [2], makes it an ideal partner for combination studies. Its non-competitive, kinetoplastid-selective mechanism is orthogonal to existing antileishmanial agents (e.g., miltefosine, antimonials), reducing the risk of cross-resistance. The well-tolerated dose range up to 600 mg in humans provides a wide safety window for preclinical combination toxicology assessments.

Translational PK-PD Modeling and Dose Projection for Clinical Development

Researchers planning IND-enabling studies or clinical trial design can utilize the published population PK model for LXE408, which includes validated parameter estimates (CL/F = 5.4 L/h, V/F = 140 L) [1]. The defined PK-PD target—free drug concentration above EC50 for ≥70% of the dosing interval [2]—provides a quantitative framework for projecting human efficacious doses and for interpreting exposure-response relationships in preclinical models.

Studies in Cutaneous Leishmaniasis Models Requiring Oral Dosing

For cutaneous leishmaniasis research, LXE408 offers an oral alternative to intralesional or parenteral therapies. At 20 mg/kg b.i.d. for 10 days, it produces lesion healing comparable to liposomal amphotericin B in the L. major mouse model [1]. This oral route of administration is particularly advantageous for longitudinal studies requiring repeated dosing over weeks, reducing animal stress and experimental variability associated with repeated injections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for LXE408

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.